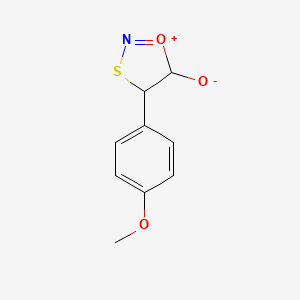
Beauvericin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, particularly those belonging to the genus Fusarium . It was first isolated from the entomopathogenic fungus Beauveria bassiana . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities . It is structurally characterized by alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by this compound synthetase . The biosynthesis involves several condensation, methylation, and activation reactions, requiring adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) . The process includes the incorporation of D-α-hydroxyisovaleric acid and S-adenosylmethionine .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions. The extraction process includes the use of high-performance liquid chromatography (HPLC) for purification . The fermentation medium often contains glucose as a carbon source, and the production is optimized by adjusting pH, temperature, and aeration .
Analyse Des Réactions Chimiques
Types of Reactions: Beauvericin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, contributing to its cytotoxic effects.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate ester and amide bond cleavage.
Major Products:
Oxidation: Reactive oxygen species and oxidized this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Cleaved products of ester and amide bonds.
Applications De Recherche Scientifique
Beauvericin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclic peptides and depsipeptides.
Biology: Investigated for its role in fungal pathogenicity and secondary metabolite production.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Explored as a biopesticide due to its insecticidal properties.
Mécanisme D'action
Beauvericin exerts its effects primarily through its ionophoric activity, facilitating the transport of calcium ions (Ca²⁺) across cell membranes . This leads to an increase in intracellular Ca²⁺ levels, causing oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptosis . This compound also interacts with Toll-like receptor 4 (TLR4), enhancing the activation of dendritic cells and T cells .
Comparaison Avec Des Composés Similaires
Enniatins: Structurally similar but less potent in bioactivities.
Valinomycin: Another cyclic peptide with ionophoric properties but different molecular targets.
Beauvericin’s unique structure and bioactivities make it a compound of significant interest in various fields of research and industry.
Propriétés
IUPAC Name |
3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
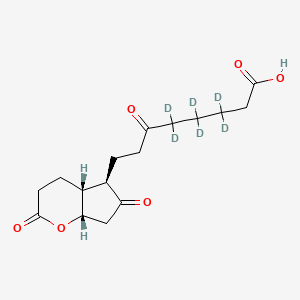

![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
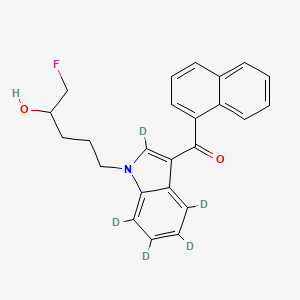

![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
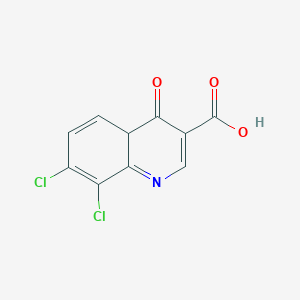
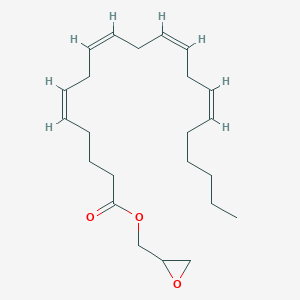

![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
